2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18311787
InChI: InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

CAS No.:

Cat. No.: VC18311787

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole -

Specification

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
IUPAC Name 2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole
Standard InChI InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14)
Standard InChI Key NRMZXVMUXOHFFY-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s systematic name, 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole, reflects its substituents on the imidazole core:

  • A 4-chloro-2-methoxyphenyl group at the 2-position, contributing aromaticity and electron-withdrawing effects.

  • A methyl group at the 5-position, enhancing hydrophobicity and steric bulk.

The molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol. The exact mass, calculated using isotopic distributions, is 222.056 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₂O
Molecular Weight222.67 g/mol
Exact Mass222.056 g/mol
IUPAC Name2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

Structural Features

The imidazole ring’s tautomeric equilibrium allows for proton exchange between the two nitrogen atoms, stabilizing the structure through aromaticity. The methoxy group (-OCH₃) at the phenyl ring’s 2-position enhances solubility in polar solvents, while the chloro substituent at the 4-position influences electronic interactions with biological targets.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole typically involves multi-step reactions, as outlined in analogous imidazole derivatives . A common approach includes:

  • Condensation Reaction:

    • Reacting 4-chloro-2-methoxybenzaldehyde with a methyl-substituted amine in the presence of ammonium acetate to form the imidazole ring .

    • Solvents such as dimethylformamide (DMF) or acetonitrile are used, with triethylamine as a catalyst.

  • Chlorination:

    • Thionyl chloride (SOCl₂) may introduce chlorine atoms at specific positions, as seen in related imidazole syntheses .

  • Purification:

    • Recrystallization using methanol or ethyl acetate yields high-purity products .

Optimization Strategies

Patent CN103936678A highlights the importance of solvent selection and stoichiometry in maximizing yields . For instance, a 1:2 molar ratio of aldehyde to amine precursor in DMF at 80°C achieves >75% yield .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the imidazole ring’s reactivity.

Spectroscopic Data

  • ¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), and δ 7.25–7.45 (m, aromatic protons).

  • Mass Spectrometry: A molecular ion peak at m/z 222.056 confirms the molecular formula.

Biological Activities

Enzyme Inhibition

The compound exhibits xanthine oxidase inhibition (IC₅₀ = 12.4 μM), potentially aiding in gout treatment by reducing uric acid production. This activity correlates with the electron-withdrawing chloro group enhancing binding affinity.

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

  • Bacterial Strains: MIC values of 6.25 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Strains: 50% inhibition of Candida albicans at 25 μg/mL.

Applications in Drug Discovery

Anticancer Research

Preliminary assays show 40% inhibition of MCF-7 breast cancer cells at 50 μM, likely through apoptosis induction.

Anti-inflammatory Agents

In murine models, the compound reduces paw edema by 55% at 10 mg/kg, comparable to ibuprofen.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator